molecular formula C19H19FN4O3S B4524536 N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4524536
M. Wt: 402.4 g/mol
InChI Key: ODMHDMMACXYMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic organic compound featuring:

  • Thiazole core: Substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 4 and 5, respectively, contributing to lipophilicity and steric effects.
  • Pyridazinone moiety: Linked to a 4-fluoro-2-methoxyphenyl group, enhancing electronic interactions with biological targets.
  • Acetamide bridge: Connects the thiazole and pyridazinone units, enabling hydrogen bonding and conformational flexibility.

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-4-14-11(2)28-19(21-14)22-17(25)10-24-18(26)8-7-15(23-24)13-6-5-12(20)9-16(13)27-3/h5-9H,4,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMHDMMACXYMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethylamine, methyl iodide, and various catalysts to facilitate the formation of the thiazole and pyridazine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Thiazole Modifications

  • Cycloheptathiazole () and cyclopentathiazole () rings introduce conformational rigidity, altering target binding kinetics .

Pyridazinone Substituents

  • Aromatic Groups :
    • The 4-fluoro-2-methoxyphenyl group in the target compound offers electron-withdrawing (fluoro) and electron-donating (methoxy) effects, enhancing receptor affinity versus chlorophenyl () or thiophenyl () analogues .
    • Thiophene () and methylsulfanylphenyl () substituents improve π-π stacking and redox activity, respectively .

Acetamide Linker

  • Modifications in the amide group (e.g., acetylamino phenyl in ) influence solubility and hydrogen-bonding capacity, critical for oral bioavailability .

Research Findings and Pharmacological Potential

  • Enzyme/Receptor Modulation: Compounds with pyridazinone-thiazole hybrids (e.g., ) show activity against kinases, antimicrobial targets, and inflammatory pathways .
  • Anticancer Activity : Thiazole derivatives with thiophene or chlorophenyl groups () exhibit cytotoxicity via topoisomerase inhibition .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450 metabolism, extending half-life .

Biological Activity

The compound N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide represents a unique structure within the realm of thiazole and pyridazine derivatives. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Structure

The molecular formula of the compound is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, with a molecular weight of approximately 373.45 g/mol. The structural components include:

  • Thiazole Ring: A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Pyridazine Derivative: A six-membered ring with two adjacent nitrogen atoms.
  • Functional Groups: Includes an acetamide group and a methoxyphenyl moiety.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC19H20FN3O2SC_{19}H_{20}FN_3O_2S
Molecular Weight373.45 g/mol
Thiazole Substituent4-ethyl-5-methyl
Pyridazine Substituent3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have been shown to inhibit the viability of various cancer cell lines, including glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Da Silva et al. (2020)

Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, reporting that specific compounds led to a decrease in cell viability in glioblastoma multiforme cells. Their findings suggest that modifications in the thiazole structure enhance cytotoxicity against cancer cells .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties, particularly against RNA viruses. For example, research has indicated that certain thiazole-based compounds demonstrate activity against influenza neuraminidase and other viral targets.

Case Study: SARS-CoV-2 Inhibition

A recent study highlighted that benzothiazolyl-pyridine derivatives containing fluorine atoms showed promising activity against SARS-CoV-2, suggesting potential pathways for developing antiviral agents based on thiazole structures .

Enzyme Inhibition

The compound's structural features may confer inhibitory activity against various enzymes, such as α-amylase and urease. These enzymes are crucial in metabolic pathways and their inhibition can lead to therapeutic benefits in conditions like diabetes and urolithiasis.

Table 2: Enzyme Inhibition Studies

EnzymeInhibitory ActivityReference
α-AmylasePotent inhibitorDa Silva et al.
UreaseSignificant inhibitionDa Silva et al.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thiazole Ring: Utilizing thioketones and amines under acidic conditions.
  • Pyridazine Formation: Cyclization reactions involving hydrazines and carbonyl compounds.
  • Final Coupling Reaction: Combining the thiazole and pyridazine intermediates through acylation or condensation reactions.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with heterocyclic ring formation followed by acetamide coupling. Key steps include:

  • Thiazole ring formation : Use phosphorus pentasulfide or thiourea derivatives to cyclize precursors into the thiazole moiety .
  • Pyridazine synthesis : Oxidative cyclization of dihydropyridazines with agents like MnO₂ or DDQ to form the 6-oxopyridazin-1(6H)-yl group .
  • Acetamide linkage : Coupling the thiazole intermediate with the pyridazine fragment using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products. For example, highlights the use of sodium hydroxide in DMF for high-yield amide bond formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures structural fidelity:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., Z-configuration of the thiazole-ylidene group via coupling constants) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the 4-fluoro-2-methoxyphenyl group .
  • IR spectroscopy : Validates carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or phosphatases using fluorogenic substrates, as thiazole-pyridazine hybrids often modulate these targets .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, given the fluorophenyl group’s membrane permeability .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:
Focus on modular substitutions and pharmacophore mapping:

  • Thiazole modifications : Replace the 4-ethyl-5-methyl group with bulkier alkyl chains to assess steric effects on target binding .
  • Pyridazine optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position to enhance electrophilicity .
  • Fluorophenyl substitution : Compare 4-fluoro-2-methoxy with 2,4-difluoro analogs to evaluate π-stacking interactions via molecular docking .
    Use QSAR models to correlate logP values (calculated via ChemAxon) with cellular uptake data .

Advanced: What techniques resolve contradictions in biological activity data?

Methodological Answer:
Address discrepancies (e.g., variable IC₅₀ values across studies) through:

  • Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct target interactions, distinguishing true activity from assay artifacts .
  • Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation as a cause of false negatives .
  • Orthogonal validation : Repeat assays in multiple cell lines or with CRISPR-edited targets to confirm specificity .

Advanced: How can reaction conditions be optimized for scalability?

Methodological Answer:
Key parameters include:

  • Catalyst screening : Use zeolites or Pd/C for hydrogenation steps to improve yields (e.g., achieved 85% yield with Zeolite Y-H) .
  • Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for greener synthesis .
  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., thiazole cyclization) to enhance reproducibility .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:
Combine biochemical and computational approaches:

  • X-ray crystallography : Co-crystallize the compound with putative targets (e.g., kinases) to identify binding motifs .
  • Kinase profiling : Use a panel of 100+ kinases to map selectivity, as seen in for similar thiazole derivatives .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100 ns to predict residence times and off-target effects .

Advanced: How are analytical challenges in purity assessment addressed?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers if synthetic routes risk racemization (e.g., used a Chiralpak AD-H column) .
  • LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions specific to common byproducts (e.g., des-fluoro analogs) .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) to confirm synthetic fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.